molecular formula C11H16ClNO2 B2564541 3-Methyl-2-phenylmorpholin-2-ol hydrochloride CAS No. 2080412-72-0

3-Methyl-2-phenylmorpholin-2-ol hydrochloride

Cat. No.: B2564541
CAS No.: 2080412-72-0
M. Wt: 229.7
InChI Key: OZKLRNYKOWTZDS-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylmorpholin-2-ol hydrochloride is a chemical compound that belongs to the class of phenylmorpholine derivatives. It is related to phenmetrazine, a stimulant drug that was first synthesized in 1952 and originally used as an appetite suppressant. The compound has a molecular formula of C11H16ClNO2 and a molecular weight of 229.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylmorpholin-2-ol hydrochloride involves the conversion of the intermediate alcohol 3-methyl-2-phenylmorpholin-2-ol to a fumarate salt with fumaric acid, followed by reduction with sodium borohydride to give the free base. The free base can then be converted to the hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylmorpholin-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-Methyl-2-phenylmorpholin-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

given its structural similarity to phenmetrazine, it is likely to interact with monoamine transporters and receptors in the central nervous system, leading to increased levels of neurotransmitters such as dopamine and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

    Phenmetrazine: A stimulant drug used as an appetite suppressant.

    Phendimetrazine: Another stimulant drug with similar effects to phenmetrazine.

    Methylphenidate: A central nervous system stimulant used to treat ADHD and narcolepsy.

Uniqueness

3-Methyl-2-phenylmorpholin-2-ol hydrochloride is unique due to its specific chemical structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds.

Properties

IUPAC Name

3-methyl-2-phenylmorpholin-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10;/h2-6,9,12-13H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLRNYKOWTZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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